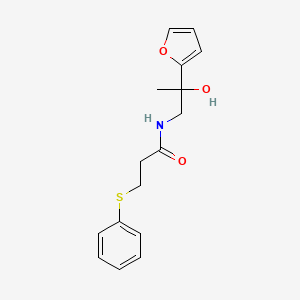

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Propanamide is a simple amide derived from propanoic acid. The compound you mentioned seems to be a complex amide with a furan ring and a phenylthio group attached.

Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including oxidation, reduction, and electrophilic substitution . The presence of the amide and phenylthio groups would also influence the reactivity.Scientific Research Applications

Drug Design and Delivery

Boronic acids and their esters, which include furan derivatives, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable for neutron capture therapy .

Disruption of α-Synuclein Aggregation

Furan-2-yl-1H-pyrazoles, which are related to the compound , have been synthesized and evaluated for their effectiveness at disrupting α-synuclein (α-syn) aggregation in vitro .

Biomass Catalytic Conversion

The compound can be synthesized by integrating biomass catalytic conversion with organic synthesis techniques . This process demonstrates the feasibility of converting biomass into valuable chemical precursors .

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents .

UV-Visible Absorption

N-acylhydrazones, which are related to the compound , have indicated absorption within the 570-635 nm range . This property could be useful in various applications, including solar cells and optical sensors .

Quasi-Reversible Oxidation and Reduction Processes

The synthesized (E)-3-(furan-2-yl) acrylohydrazide derivatives have demonstrated the capacity to undergo quasi-reversible oxidation and reduction processes on a platinum electrode . This property could be useful in electrochemical applications .

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-16(19,14-8-5-10-20-14)12-17-15(18)9-11-21-13-6-3-2-4-7-13/h2-8,10,19H,9,11-12H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRWDVSQTWOXHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCSC1=CC=CC=C1)(C2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2381183.png)

![(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2381185.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2381194.png)